trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol
Brand Name: Vulcanchem
CAS No.: 61441-65-4
VCID: VC0106728
InChI: InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m1/s1
SMILES: C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO
Molecular Formula: C₁₄H₁₄Cl₂N₂O₃
Molecular Weight: 329.18

trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol

CAS No.: 61441-65-4

Cat. No.: VC0106728

Molecular Formula: C₁₄H₁₄Cl₂N₂O₃

Molecular Weight: 329.18

* For research use only. Not for human or veterinary use.

trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol - 61441-65-4

Specification

CAS No. 61441-65-4
Molecular Formula C₁₄H₁₄Cl₂N₂O₃
Molecular Weight 329.18
IUPAC Name [(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol
Standard InChI InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m1/s1
SMILES C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

Introduction

Chemical Identity and Structure

Trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol is characterized by its unique molecular structure containing several key functional groups. The compound's basic chemical identifiers are summarized in the following table:

PropertyValue
CAS Number61441-65-4
Molecular FormulaC₁₄H₁₄Cl₂N₂O₃
Molecular Weight329.18 g/mol
IUPAC Name[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol
InChIInChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14+/m1/s1
SMILESC1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

The compound features three primary structural components that define its chemical behavior and potential applications:

  • A dichlorophenyl group: Contains chlorine atoms at positions 2 and 4 of the phenyl ring, contributing to the molecule's lipophilicity

  • An imidazole ring: Connected via a methyl bridge, imparting basic properties and potential for hydrogen bonding

  • A dioxolane moiety: A five-membered ring containing two oxygen atoms, with a methanol group attached at position 4

The trans configuration specifically refers to the stereochemical arrangement around the dioxolane ring, with the substituents positioned on opposite sides of the ring plane . This stereochemistry is crucial for its chemical reactivity and biological activities.

Physical and Chemical Properties

The physical and chemical properties of trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol determine its behavior in various environments and its potential applications. These properties are influenced by its structural features, particularly the functional groups present in the molecule.

Physical Properties

The compound typically exists as a solid at room temperature with specific physical characteristics that reflect its molecular structure and intermolecular forces . The hydroxyl group (-OH) in the methanol moiety and the nitrogen atoms in the imidazole ring contribute to hydrogen bonding capabilities, influencing solubility and melting point.

Solubility studies indicate that the compound exhibits moderate solubility in polar organic solvents due to the presence of both polar functional groups (hydroxyl, imidazole) and nonpolar regions (dichlorophenyl) . This amphiphilic character makes it suitable for various applications where moderate lipophilicity is desired.

Chemical Properties

The chemical reactivity of this compound stems from its functional groups:

These chemical properties make the compound versatile for various chemical transformations, particularly in organic synthesis applications. The trans configuration specifically affects its three-dimensional structure, influencing how it interacts with biological targets and reaction partners.

Chemical Reactions and Applications in Synthesis

Trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol can participate in various chemical reactions, making it valuable as a reagent or intermediate in organic synthesis.

Key Reaction Types

The compound can undergo several types of chemical transformations:

  • Oxidation reactions: The primary alcohol group can be oxidized to aldehydes or carboxylic acids

  • Reduction reactions: Various functional groups in the molecule can be selectively reduced

  • Substitution reactions: The hydroxyl group can be substituted with other functional groups

  • Esterification: The alcohol moiety can form esters with carboxylic acids or their derivatives

These reactions expand the utility of the compound as a building block in the synthesis of more complex molecules.

Synthetic Applications

The compound serves as an important intermediate in the synthesis of azole-containing compounds, which have significant applications in medicinal chemistry. Its structural features make it particularly suitable for developing compounds with antifungal properties .

One notable application is the transformation to tosylate derivatives, such as [(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate, which serves as an important intermediate in pharmaceutical synthesis . This transformation modifies the hydroxyl group to create a better leaving group for subsequent reactions.

Biological Activity and Pharmaceutical Relevance

The structural features of trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol suggest potential biological activities, particularly in the context of antifungal agents. The compound shares structural similarities with known antifungal drugs in the azole class.

Structural Relationships to Known Antifungals

The compound's structure resembles that of established antifungal agents like ketoconazole. The presence of the imidazole ring is particularly significant, as this moiety is known to interact with fungal cytochrome P450 enzymes, specifically 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi .

The dichlorophenyl group enhances lipophilicity, potentially improving membrane penetration, while the dioxolane ring serves as a rigid scaffold that positions the functional groups in the optimal orientation for target binding .

Comparison with Related Compounds

Understanding the properties and applications of trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol benefits from comparison with structurally related compounds, particularly its stereoisomers and functional derivatives.

Comparison with Cis Isomer

The cis isomer, [(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol (CAS 61397-58-8), differs in the spatial arrangement of the substituents on the dioxolane ring . This stereochemical difference can significantly impact:

The cis isomer has been identified as a ketoconazole fragment and may have modulatory activity on large conductance calcium-activated potassium channels (BKCa) .

Comparison with Triazole Analogs

Related compounds where the imidazole ring is replaced with a 1,2,4-triazole moiety, such as cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, represent another important class of compounds with potentially different properties:

  • The triazole ring typically confers greater metabolic stability

  • Triazole-containing compounds often show enhanced selectivity for fungal CYP51 over mammalian CYP enzymes

  • The additional nitrogen in the triazole ring may form different hydrogen bonding patterns

These structural variations can lead to differences in antifungal spectrum, potency, and pharmacokinetic properties.

Comparison Table of Related Compounds

CompoundCAS NumberKey Structural FeaturePotential Applications
Trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol61441-65-4Trans configuration at dioxolane ringAntifungal intermediate, organic synthesis
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol61397-58-8Cis configuration at dioxolane ringBKCa channel modulator, antifungal intermediate
Cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol67914-85-6Triazole ring instead of imidazoleEnhanced antifungal activity, agricultural fungicides
[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate134071-44-6Tosylate ester of hydroxyl groupPharmaceutical intermediate, leaving group for substitutions

Research Applications and Future Directions

Current research involving trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol spans several fields, from medicinal chemistry to materials science.

Current Research Applications

The compound finds application in several research areas:

  • As a synthetic intermediate in the development of novel antifungal agents

  • In structure-activity relationship studies to understand the impact of stereochemistry on biological activity

  • As a reagent for various chemical transformations in organic synthesis

  • As a reference standard for analytical method development and validation

These applications highlight the compound's utility in both academic and industrial research settings .

Future Research Directions

Several promising directions for future research involving this compound include:

  • Development of more efficient and stereoselective synthetic routes

  • Exploration of its potential as a scaffold for designing selective enzyme inhibitors

  • Investigation of structure-activity relationships to optimize biological activity

  • Development of novel derivatives with enhanced properties for specific applications

The unique structural features of the compound, particularly its trans stereochemistry, provide opportunities for developing compounds with tailored properties for various applications.

Analytical Methods for Identification and Characterization

Proper identification and characterization of trans-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol are essential for research and quality control purposes.

Spectroscopic Methods

Several spectroscopic techniques are employed for the identification and structural characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the carbon-hydrogen framework and stereochemistry

  • Infrared (IR) Spectroscopy: Identifies functional groups such as hydroxyl and aromatic rings

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns

  • X-ray Crystallography: Confirms three-dimensional structure and absolute stereochemistry

NMR spectroscopy is particularly valuable for distinguishing between the trans and cis isomers, as the coupling constants between protons on the dioxolane ring would differ based on their relative positions .

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and separation:

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity determination

  • Gas Chromatography (GC): Applicable if the compound can be volatilized or derivatized

  • Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment

These methods, often coupled with spectroscopic detection (e.g., HPLC-MS), provide comprehensive analytical profiles of the compound .

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